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Compound of Interest

Compound Name: Uprosertib

Cat. No.: B612135 Get Quote

Technical Support Center: GSK2141795
Welcome to the technical support center for GSK2141795 (Uprosertib). This resource is

designed to assist researchers, scientists, and drug development professionals in overcoming

experimental variability and addressing common challenges encountered when working with

this potent and selective pan-Akt inhibitor.

Quick Facts
Property Value Reference

Synonyms Uprosertib, GSK795 [1]

CAS Number 1047634-65-0 [1]

Molecular Formula C₁₈H₁₆Cl₂F₂N₄O₂ [1]

Molecular Weight 429.25 g/mol [1]

Mechanism of Action
ATP-competitive inhibitor of

Akt1, Akt2, and Akt3
[2][3]
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Data Presentation

Experimental Protocols

Signaling Pathways and Workflows

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GSK2141795?

A1: GSK2141795, also known as Uprosertib, is an orally bioavailable, ATP-competitive

inhibitor of the serine/threonine protein kinase Akt (also known as protein kinase B).[4] It

targets all three isoforms of Akt (Akt1, Akt2, and Akt3), thereby inhibiting the PI3K/Akt signaling

pathway. This inhibition can lead to the suppression of tumor cell proliferation and the induction

of apoptosis.[4]

Q2: What are the recommended storage conditions for GSK2141795?

A2: For long-term storage, GSK2141795 powder should be stored at -20°C for up to three

years.[5] Stock solutions, typically prepared in DMSO, can be stored at -80°C for up to six

months or at -20°C for up to one month.[5] To avoid repeated freeze-thaw cycles, it is

recommended to aliquot the stock solution into smaller, single-use volumes.[6]

Q3: How should I prepare stock and working solutions of GSK2141795?

A3: GSK2141795 is soluble in DMSO and DMF.[1] For cell-based assays, a common practice

is to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock

solution can then be serially diluted in DMSO to create intermediate concentrations. For the

final working solution, the DMSO stock is further diluted in cell culture medium. It is crucial to

ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to

avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration

of DMSO) should always be included in your experiments.

Q4: What are the known off-target effects of GSK2141795?

A4: Besides its potent inhibition of Akt isoforms, GSK2141795 has been shown to potently

inhibit some members of the PKC family (PRKACA and PRKACB) and the cGMP-dependent
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protein kinase PRKG1.[1] When interpreting unexpected experimental outcomes, it is important

to consider these potential off-target activities.

Q5: What are the known mechanisms of resistance to GSK2141795?

A5: Resistance to Akt inhibitors like GSK2141795 can arise through several mechanisms. One

key mechanism is the activation of parallel signaling pathways that bypass the dependence on

Akt signaling. A frequently observed bypass pathway is the MAPK/ERK pathway. Mutations in

genes such as KRAS and BRAF can lead to constitutive activation of the MAPK pathway,

rendering cells less sensitive to Akt inhibition.[3]

Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Downstream Akt
Targets (e.g., p-GSK3β, p-PRAS40)
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Possible Cause Troubleshooting Step

Compound Instability

GSK2141795 may degrade in aqueous

solutions over time. Prepare fresh working

solutions from a frozen stock for each

experiment. Avoid prolonged storage of diluted

solutions in cell culture media.

Incorrect Concentration

The effective concentration of GSK2141795 can

vary significantly between cell lines. Perform a

dose-response experiment to determine the

optimal concentration for your specific cell line.

Start with a broad range (e.g., 10 nM to 10 µM).

Cell Line Resistance

Your cell line may have intrinsic resistance

mechanisms, such as mutations in KRAS or

BRAF, which activate bypass signaling

pathways.[3] Verify the mutation status of your

cell line and consider co-treatment with an

inhibitor of the relevant bypass pathway (e.g., a

MEK inhibitor).

Western Blotting Issues

Problems with protein extraction, transfer, or

antibody quality can lead to unreliable results.

Ensure complete protein extraction using

appropriate lysis buffers with protease and

phosphatase inhibitors. Verify efficient protein

transfer using Ponceau S staining. Use

validated antibodies for p-Akt and its

downstream targets.

Issue 2: Paradoxical Increase in Akt Phosphorylation (p-
Akt) at Ser473 and Thr308
This is a known phenomenon with ATP-competitive Akt inhibitors.[2]
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Possible Cause Interpretation and Next Steps

Feedback Loop Disruption

Inhibition of Akt activity can relieve negative

feedback loops that normally suppress

upstream signaling. For example, inhibition of

the Akt/mTORC1/S6K pathway can lead to the

reactivation of receptor tyrosine kinases (RTKs),

resulting in increased PI3K activity and

subsequent phosphorylation of the now-inhibited

Akt protein.[7][8]

Confirmation of On-Target Activity

Despite the increase in p-Akt levels, the catalytic

activity of Akt is still inhibited by GSK2141795.

To confirm on-target activity, assess the

phosphorylation status of downstream Akt

substrates such as PRAS40 (at Thr246) or

GSK3β (at Ser9).[2] A decrease in the

phosphorylation of these substrates indicates

successful inhibition of Akt signaling.

Experimental Design Consideration

When assessing the efficacy of GSK2141795, it

is more reliable to measure the phosphorylation

of downstream targets rather than the

phosphorylation of Akt itself.

Issue 3: High Variability in Cell Viability Assays (e.g.,
MTT, MTS)
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Possible Cause Troubleshooting Step

Compound Precipitation

GSK2141795 has limited solubility in aqueous

solutions. High concentrations in cell culture

media may lead to precipitation, resulting in

inconsistent effective concentrations. Visually

inspect your culture plates for any signs of

precipitation. Prepare working solutions by

serially diluting the DMSO stock in media and

mix thoroughly.

Time-Dependent Effects

The IC50 value of a compound can vary

depending on the duration of treatment.[9][10]

Standardize the incubation time for all

experiments. Consider performing a time-course

experiment (e.g., 24, 48, 72 hours) to determine

the optimal endpoint for your cell line and

experimental question.

Cell Seeding Density

Cell density can influence the response to drug

treatment. Ensure a consistent and optimal cell

seeding density for all experiments.

Assay-Specific Artifacts

Some compounds can interfere with the

chemistry of viability assays (e.g., by reducing

MTT). If you suspect assay interference,

consider using an alternative viability assay that

relies on a different detection principle (e.g.,

ATP-based assays like CellTiter-Glo).

Data Presentation
Enzymatic Inhibition of Akt Isoforms by GSK2141795
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Target IC₅₀ (nM) Kᵢ (nM)

Akt1 180 16

Akt2 328 49

Akt3 38 5

Data compiled from multiple

sources.[1]

Reported EC₅₀ Values for Anti-Proliferative Effect of
GSK2141795 in Various Cancer Cell Lines

Cell Line Cancer Type EC₅₀ (µM)

BT474 Breast Cancer ~0.1

LNCaP Prostate Cancer ~0.5

Note: EC₅₀ values can vary

based on experimental

conditions. It is recommended

to determine the EC₅₀ for your

specific cell line and assay

conditions.[3]

Experimental Protocols
Protocol 1: Western Blotting for Phospho-Akt (Ser473)
and Downstream Targets

Cell Lysis:

Culture cells to 70-80% confluency and treat with GSK2141795 at the desired

concentrations for the specified time.

Wash cells twice with ice-cold PBS.
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

[11]

Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30

minutes.

Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

Protein Quantification:

Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

Sample Preparation and SDS-PAGE:

Normalize protein concentrations for all samples.

Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

Protein Transfer:

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Confirm successful transfer by staining the membrane with Ponceau S.

Immunoblotting:

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]

Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-

PRAS40 (Thr246), total PRAS40, p-GSK3β (Ser9), and total GSK3β overnight at 4°C with

gentle agitation.[12]

Wash the membrane three times with TBST for 5-10 minutes each.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.
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Wash the membrane again three times with TBST.

Detection:

Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the

protein bands using a chemiluminescence imaging system.

Protocol 2: Cell Viability (MTT) Assay
Cell Seeding:

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere

overnight.

Compound Treatment:

Prepare serial dilutions of GSK2141795 in culture medium.

Remove the old medium from the wells and add the medium containing different

concentrations of GSK2141795. Include a vehicle control (DMSO).

Incubate the plate for the desired treatment duration (e.g., 72 hours).

MTT Addition:

Add MTT solution to each well to a final concentration of 0.5 mg/mL.[13]

Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.

Solubilization:

Add an equal volume of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to

each well.

Pipette up and down to ensure complete dissolution of the formazan crystals.

Absorbance Measurement:

Read the absorbance at 570 nm using a microplate reader.
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Data Analysis:

Calculate the percentage of cell viability relative to the vehicle-treated control cells and

plot the dose-response curve to determine the IC₅₀ value.

Signaling Pathways and Workflows
Diagram 1: PI3K/Akt Signaling Pathway and Inhibition by
GSK2141795
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Preparation Treatment Assay Data Analysis

1. Seed cells in
96-well plate

2. Prepare serial dilutions
of GSK2141795

3. Treat cells with
compound dilutions

4. Incubate for
defined period (e.g., 72h)

5. Add viability
reagent (e.g., MTT)

6. Incubate for
color development 7. Read absorbance 8. Calculate % viability

vs. control
9. Plot dose-response

curve & determine IC50

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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